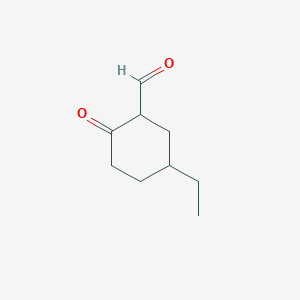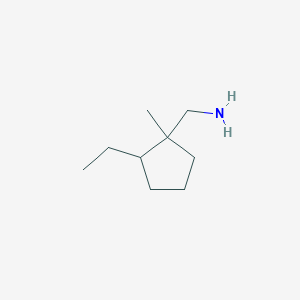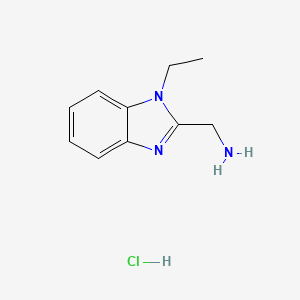
(1-ethyl-1H-benzimidazol-2-yl)methylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-ethyl-1H-benzimidazol-2-yl)methylamine hydrochloride is a chemical compound with the molecular formula C10H14ClN3 and a molecular weight of 211.69 g/mol . This compound is a derivative of benzimidazole, a heterocyclic aromatic organic compound known for its wide range of applications in various fields, including pharmaceuticals and agriculture.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-1H-benzimidazol-2-yl)methylamine hydrochloride typically involves the reaction of 1-ethylbenzimidazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time to ensure consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(1-ethyl-1H-benzimidazol-2-yl)methylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in the formation of amines .
Wissenschaftliche Forschungsanwendungen
(1-ethyl-1H-benzimidazol-2-yl)methylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of (1-ethyl-1H-benzimidazol-2-yl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1H-benzimidazol-2-yl)methylamine: Lacks the ethyl group present in (1-ethyl-1H-benzimidazol-2-yl)methylamine hydrochloride.
(1H-benzimidazol-2-yl)ethylamine: Has an ethyl group attached to the nitrogen atom of the benzimidazole ring.
(1H-benzimidazol-2-yl)methylamine nitrate: Contains a nitrate group instead of a hydrochloride group.
Uniqueness
The presence of the ethyl group in this compound imparts unique chemical and biological properties compared to its analogs. This structural difference can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C10H14ClN3 |
|---|---|
Molekulargewicht |
211.69 g/mol |
IUPAC-Name |
(1-ethylbenzimidazol-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H13N3.ClH/c1-2-13-9-6-4-3-5-8(9)12-10(13)7-11;/h3-6H,2,7,11H2,1H3;1H |
InChI-Schlüssel |
JVICQHDGYGMVNK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=CC=CC=C2N=C1CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


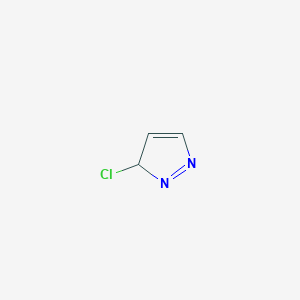
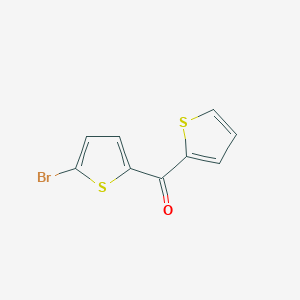
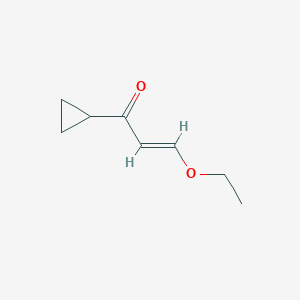
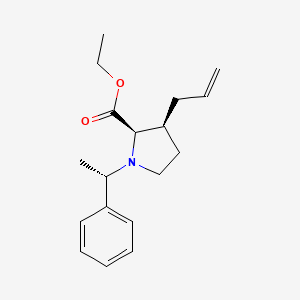
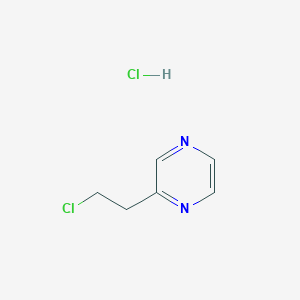
![2-([(2-Bromocyclopentyl)oxy]methyl)oxane](/img/structure/B15276555.png)
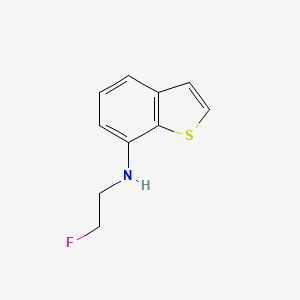
![3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)butanoic acid](/img/structure/B15276569.png)
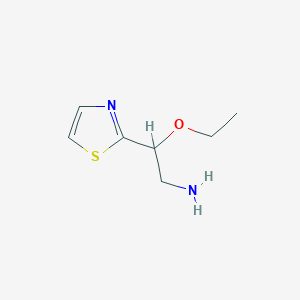
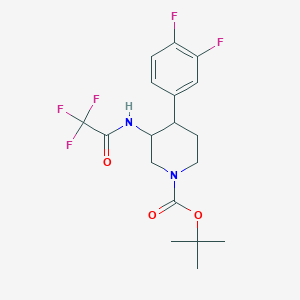
![Spiro[3.4]octan-2-amine](/img/structure/B15276584.png)
![3-bromo-N-[1-(furan-2-yl)ethyl]aniline](/img/structure/B15276596.png)
